
Topramézone
Vue d'ensemble
Description
Topramezone is a post-emergence herbicide that belongs to the chemical class of pyrazolones. It is primarily used in maize (Zea mays L.) for controlling broadleaf and grass weeds. This compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is crucial for the biosynthesis of plastoquinones and carotenoids. By disrupting these pathways, topramezone causes bleaching and necrosis in susceptible plants .
Applications De Recherche Scientifique
Topramezone has a wide range of scientific research applications. In agriculture, it is used to control weeds in maize and sugarcane fields, demonstrating high efficacy against common grasses and broadleaf weeds. In biology, topramezone is studied for its effects on plant metabolism and resistance mechanisms in weeds. Additionally, its role as a 4-hydroxyphenylpyruvate dioxygenase inhibitor makes it a valuable tool in biochemical research for studying carotenoid biosynthesis and chloroplast function .
Mécanisme D'action
The primary mechanism of action of topramezone involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase. This enzyme is essential for the biosynthesis of plastoquinones and carotenoids, which are critical components of the photosynthetic machinery in plants. By inhibiting this enzyme, topramezone disrupts the synthesis of these compounds, leading to the degradation of chlorophyll and subsequent bleaching and necrosis of the plant tissue .
Safety and Hazards
Topramezone is moderately toxic to mammals but has a low potential for bioaccumulation . It is classified as an irritant and is moderately toxic to birds, honeybees, earthworms, fish, and aquatic invertebrates . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
Orientations Futures
Research is ongoing to enhance the efficacy of Topramezone. For instance, studies are being conducted to evaluate the effects of adjuvants on the efficacy of Topramezone under different temperature conditions . Another study indicated that Topramezone could be used as one of the alternative agents for post-emergence herbicides in sugarcane fields .
Analyse Biochimique
Biochemical Properties
Topramezone interacts with the enzyme 4-HPPD, inhibiting its function . This enzyme plays a crucial role in the tyrosine catabolic pathway, which is essential for the production of plastoquinones and tocopherols, compounds that are vital for the photosynthetic apparatus in plants . By inhibiting 4-HPPD, Topramezone disrupts these biochemical reactions, leading to a deficiency in the essential biomolecules, thereby causing bleaching and death in susceptible plants .
Cellular Effects
Topramezone affects various types of cells, particularly those in plants. It disrupts cellular processes, including photosynthesis, by inhibiting the function of 4-HPPD . This inhibition leads to a decrease in the production of carotenoids, which protect chlorophyll from photooxidation. As a result, there is an accumulation of singlet oxygen species that cause oxidative damage to the chloroplasts and other cellular components, leading to cell death .
Molecular Mechanism
The molecular mechanism of Topramezone involves its binding and inhibition of the 4-HPPD enzyme . This enzyme is involved in the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) in the tyrosine degradation pathway. When Topramezone binds to 4-HPPD, it prevents the conversion of HPPA to HGA, leading to the disruption of the downstream production of protective carotenoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Topramezone have been observed to change over time . Initial exposure to Topramezone results in rapid absorption and metabolism in plants, with effects observable within 24 hours . Over time, the herbicidal activity of Topramezone continues to manifest, leading to visible plant bleaching within a few days .
Dosage Effects in Animal Models
While specific studies on Topramezone’s dosage effects in animal models are limited, it has been noted that Topramezone can cause dose-dependent increases of adverse effects in the thyroid, pancreas, liver, and eyes in rats and dogs .
Metabolic Pathways
Topramezone is involved in the tyrosine degradation pathway, where it inhibits the 4-HPPD enzyme . This enzyme catalyzes the conversion of HPPA to HGA, a precursor for the biosynthesis of plastoquinones and tocopherols . By inhibiting 4-HPPD, Topramezone disrupts this metabolic pathway, leading to a deficiency in these essential compounds .
Transport and Distribution
Given its lipophilic nature and its role as a 4-HPPD inhibitor, it is likely that Topramezone can readily cross cell membranes and distribute throughout plant tissues, reaching the chloroplasts where it exerts its herbicidal effects .
Subcellular Localization
Topramezone is likely to be localized within the chloroplasts in plant cells, given its mechanism of action as a 4-HPPD inhibitor . The 4-HPPD enzyme is located in the plastids, and the inhibition of this enzyme by Topramezone leads to the disruption of carotenoid biosynthesis, a process that occurs within the chloroplasts .
Méthodes De Préparation
Topramezone can be synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the reaction of 3-bromo-2-methyl-6-(methylthio)phenyl with 4,5-dihydroisoxazole to form the desired pyrazolone structure. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Topramezone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of topramezone can lead to the formation of hydroxylated metabolites, while reduction can yield desmethyl derivatives .
Comparaison Avec Des Composés Similaires
Topramezone is unique among herbicides due to its specific inhibition of 4-hydroxyphenylpyruvate dioxygenase. Similar compounds include mesotrione and tembotrione, which also inhibit this enzyme but belong to different chemical classes. Compared to these compounds, topramezone has shown higher efficacy and selectivity in certain crops, making it a preferred choice for post-emergence weed control in maize and sugarcane .
Propriétés
IUPAC Name |
4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPVUXSMLBXYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034722 | |
| Record name | Topramezone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige liquid; Technical product: White odorless solid; [HSDB] | |
| Record name | Topramezone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7470 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.13 g/cu cm at 20 °C | |
| Record name | TOPRAMEZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Topramezone has herbicidal activity against broadleaf weeds and grasses. It's efficacy is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in target plants. Following treatment in sensitive plants carotenoid pigment formation, membrane structure and photosynthesis is disrupted. | |
| Record name | TOPRAMEZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light beige liquid | |
CAS RN |
210631-68-8 | |
| Record name | Topramezone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210631688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topramezone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14826 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Topramezone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOPRAMEZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4934JAQ65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TOPRAMEZONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



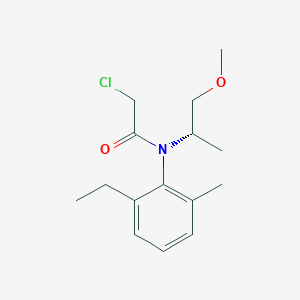
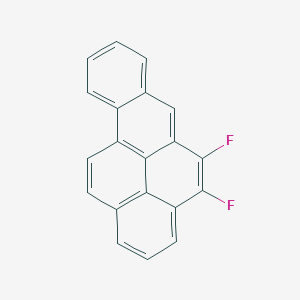
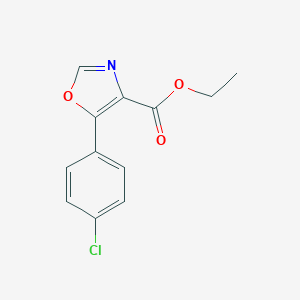

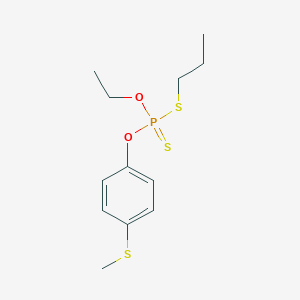

![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)
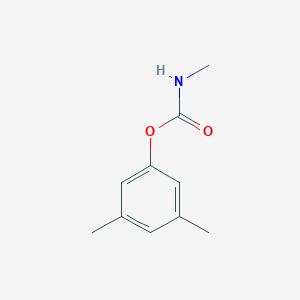
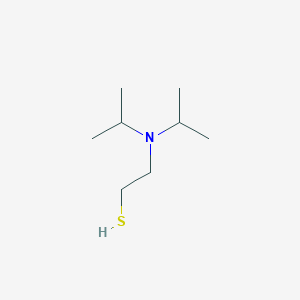

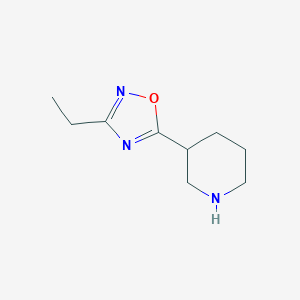
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)
